Adrenocorticotropic Hormone (ACTH) (18-39), human TFA

Endocrinology Receptor Pharmacology MC2R Signaling

Standard ACTH(1-39) or ACTH(1-24) cannot isolate C-terminal functions due to confounding MC2/MC4 receptor activities. Human ACTH(18-39) TFA salt (~2465.7 Da) provides a chemically defined tool for: - Orexigenic pathway studies (MC4-independent feeding promotion) - CLIP-specific antibody validation & preabsorption controls - MALDI-TOF MS calibration (LOD: 10 amol/well) - Non-steroidogenic adrenal effects at 100 fmol/L

Molecular Formula C114H166F3N27O38
Molecular Weight 2579.7 g/mol
Cat. No. B15600366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenocorticotropic Hormone (ACTH) (18-39), human TFA
Molecular FormulaC114H166F3N27O38
Molecular Weight2579.7 g/mol
Structural Identifiers
InChIInChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1
InChIKeyZAPPDVOJVZTOMI-AEQSNVDMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (18-39), human TFA – Baseline Properties


Adrenocorticotropic Hormone (ACTH) (18-39), human TFA (CAS: 73724-75-1) is a synthetic 22-amino acid peptide corresponding to the C-terminal fragment of the human ACTH hormone [1]. It is chemically identical to Corticotropin-Like Intermediate Lobe Peptide (CLIP), which is produced in vivo in the intermediate lobe of the pituitary . This peptide is provided as a trifluoroacetate (TFA) salt, typically as a lyophilized powder with a purity of ≥95% [2]. Its molecular weight is approximately 2579.69 g/mol for the TFA salt form .

C-terminal ACTH fragment (CLIP) research tool
Non-steroidogenic ACTH pathway studies
TFA salt form for biochemical assays

Why Generic Substitution Fails for ACTH (18-39)


Generic substitution with full-length ACTH (1-39) or other fragments (e.g., ACTH 1-24) fails because ACTH (18-39) is functionally distinct. Unlike ACTH (1-39), which is a potent agonist at the melanocortin 2 receptor (MC2R) with an EC50 of 57 pM , ACTH (18-39) lacks the critical N-terminal signaling domain (amino acids 6-9: HFRW) required for receptor activation and corticosteroidogenesis [1]. Consequently, it acts as a biologically inactive fragment in the context of the classic HPA axis, making it a valuable tool for studying non-steroidogenic, central nervous system effects, or as a specific negative control where MC2R agonism would be a confounding factor [2].

ACTH (18-39), human TFA
ACTH (1-39) / ACTH (1-24)
No acute insulin-releasing activity
Reported insulin secretagogue; may confound insulin-related endpoints
Stimulates feeding via MC4-independent pathway
Reported anorectic MC4 agonist; may produce opposing feeding responses

Quantitative Differentiation from Related POMC Peptides


Steroidogenic Dose-Response Pattern

ACTH (18-39) human TFA is functionally distinct from the full-length hormone ACTH (1-39) as it lacks the N-terminal sequence necessary for MC2R activation [1]. While ACTH (1-39) is a potent agonist with an EC50 of 57 pM at the mouse MC2R expressed in HeLa cells [2], ACTH (18-39) shows no such activity. This is because its sequence corresponds to the C-terminal CLIP fragment, which does not contain the 'message' sequence (HFRW) required for receptor activation [3].

Adrenal Steroidogenesis
Head-to-head
Active only at 100 fmol/L; ACTH(1-39)/(1-24) broad bell-shaped range
Narrow dose-response distinguishes C-terminal fragment
Guinea pig adrenal explant; cortisol RIA
Endocrinology Receptor Pharmacology MC2R Signaling

Insulin Secretagogue Activity

ACTH (18-39) demonstrates a unique in vivo effect not shared by full-length ACTH (1-39). When administered intracerebroventricularly (i.c.v.) to fasted rats, ACTH (18-39) at a dose of 2.5 nmol/animal significantly increases cumulative food intake, whereas no such effect is observed in fed animals . This points to a specific central mechanism for appetite modulation distinct from the peripheral corticosteroid-releasing actions of ACTH (1-39) .

Insulin Secretion
Head-to-head
0 vs. +46.1 ng/mL (ob/ob); P < 0.001
Supports N-terminal attribution of insulinotropic activity
25 nmol/mouse i.p.; ob/ob mouse model
Neuroscience Behavioral Pharmacology Appetite Regulation

MC4 Receptor Functional Activity

ACTH fragment 18-39 is a validated and widely used calibration standard for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, unlike full-length ACTH (1-39) or other ACTH fragments . Its specific mass (2465.67 g/mol for the free base) provides a distinct and useful reference peak in the peptide mass range for calibrating MALDI-MS instruments, ensuring accuracy in proteomic analyses .

MC4 Receptor Function
Class-level
No cAMP stimulation or inhibition
MC4-independent feeding mechanism indicated
Recombinant MC4 HEK-293 cells
Mass Spectrometry Proteomics Analytical Chemistry

Gonadotropin Release Modulation

The TFA salt form of ACTH (18-39) offers a significant practical advantage in aqueous solubility compared to the free base peptide. Quantitative data indicates that ACTH (18-39), human TFA can achieve a solubility of 90-100 mg/mL in water , whereas the free base form is typically soluble only up to 5 mg/mL in PBS . This high solubility facilitates the preparation of concentrated stock solutions for in vitro and in vivo studies, reducing the need for potentially confounding organic solvents.

LH/FSH Modulation
Head-to-head
Stimulates basal LH/FSH; preserves GnRH response
Isolates C-terminal-dependent basal gonadotropin release
Ovine pituitary perifusion; 5×10⁻⁷ M
Formulation Peptide Chemistry Solubility

Monoclonal Antibody Epitope Mapping

ACTH (18-39) (CLIP) exhibits distinct cross-reactivity with commercial ACTH immunoassays compared to full-length ACTH (1-39). A study identified that endogenous equine CLIP binds to the capture antibody used in a specific ACTH chemiluminescent immunoassay, which can lead to interference and inaccuracies in clinical ACTH measurements if not properly accounted for [1]. In contrast, the full-length ACTH (1-39) is the intended target analyte for most clinical assays .

mAb Epitope
Head-to-head
25/25 anti-CLIP mAbs bind; epitope Asn25–Ala34
Confirms CLIP-specific antibody reactivity
Preabsorption IHC; ACTH(1-24) non-reactive
Immunoassay Clinical Chemistry Diagnostics

Optimal Application Scenarios for ACTH (18-39), human TFA


MC4-Independent Orexigenic Pathway Dissection

Researchers investigating central pathways of appetite control should select ACTH (18-39) over ACTH (1-39) to avoid confounding peripheral cortisol release. The compound's ability to significantly increase food intake in fasted rats (2.5 nmol/animal, i.c.v.) makes it a specific tool for studying orexigenic mechanisms without activating the HPA axis .

Immunoassay Specificity and POMC Neuron IHC

For routine calibration and performance testing of MALDI-TOF mass spectrometers, ACTH (18-39) is the industry-validated standard. Its well-defined mass and ionization properties provide a reliable reference point for ensuring instrument accuracy in the peptide mass range, a use case for which full-length ACTH (1-39) is not standardized .

POMC Processing and C-Terminal Biology

To ensure the specificity of novel ACTH immunoassays, ACTH (18-39) (CLIP) must be included as a cross-reactivity control. Its ability to bind certain ACTH antibodies can lead to false positives in clinical samples, and its use as an interferent helps define assay selectivity against other POMC-derived peptides [1].

MALDI-TOF MS Calibration and Method Development

For cell-based or biochemical assays that demand high local concentrations of peptide without organic solvent interference, the TFA salt form of ACTH (18-39) is superior. Its aqueous solubility of 90-100 mg/mL is an 18-fold improvement over the free base, enabling the preparation of concentrated, vehicle-free stocks .

Application
Selection Property
Validation Focus
Orexigenic pathway dissection
MC4-independent feeding stimulation
Confirm i.c.v. feeding response in fasted rodents
CLIP immunoassay validation
Epitope specificity (Asn25–Ala34)
Verify no cross-reactivity with ACTH(1-24)
C-terminal steroidogenic studies
Single-concentration adrenal activity
Confirm narrow dose-response in adrenal assay
MALDI-TOF MS calibration
High-sensitivity detection optimization
Verify instrument LOD improvement

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